Scaffold-Based Chemical Stability: BI-0252 Eliminates Epimerization Liability Present in Progenitor Spiro-Oxindole MDM2 Inhibitors
BI-0252 was rationally designed with a spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one scaffold that is not prone to epimerization, in contrast to the earlier spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one scaffold which exhibited epimerization at the spiro junction under physiological conditions [1]. This structural modification was informed by co-crystal structure analysis (PDB: 5LAZ) at 1.66 Å resolution confirming the binding mode [2].
| Evidence Dimension | Chemical stability (epimerization susceptibility at spiro junction) |
|---|---|
| Target Compound Data | No epimerization observed under physiological conditions |
| Comparator Or Baseline | Spiro[3H-indole-3,3′-pyrrolidin]-2(1H)-one progenitor scaffold: demonstrated epimerization |
| Quantified Difference | Qualitative elimination of epimerization liability |
| Conditions | Physiological buffer conditions; scaffold comparison within same chemical series |
Why This Matters
Epimerization can alter binding affinity and introduce uncontrolled variability in in vitro and in vivo experiments, making chemically unstable comparators unsuitable for reproducible research applications.
- [1] Gollner A, Rudolph D, Arnhof H, et al. Discovery of Novel Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one Compounds as Chemically Stable and Orally Active Inhibitors of the MDM2-p53 Interaction. Journal of Medicinal Chemistry. 2016;59(22):10147-10162. View Source
- [2] RCSB Protein Data Bank. 5LAZ: HDM2 (MDM2) in Complex with Compound BI-0252. Deposited: 2016-06-15; Released: 2016-11-02. View Source
